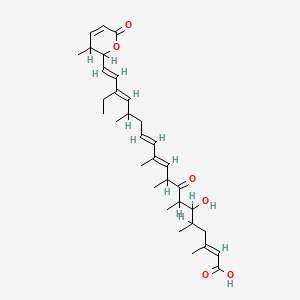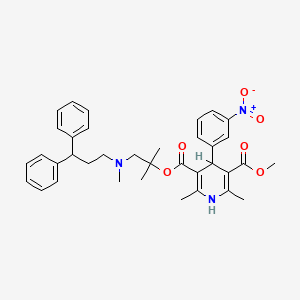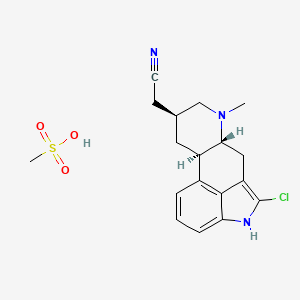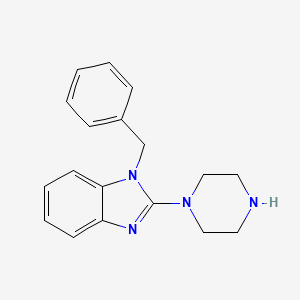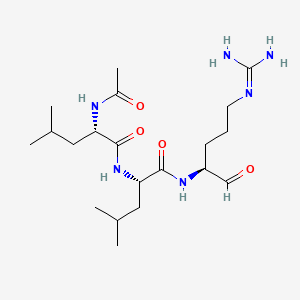
Leupeptin
Overview
Description
Leupeptin(1+) is a guanidinium ion that is the conjugate acid of this compound, arising from protonation of the guanidino group; major species at pH 7.3. It is a conjugate acid of a this compound.
Mechanism of Action
Target of Action
Leupeptin, also known as N-acetyl-L-leucyl-L-leucyl-L-argininal, is a naturally occurring protease inhibitor . It primarily targets and inhibits serine, cysteine, and threonine proteases . These proteases play crucial roles in various biological processes, including protein degradation and turnover, regulation of cellular functions, and signal transduction .
Mode of Action
This compound acts as a competitive transition state inhibitor . It binds to the active sites of its target proteases, thereby preventing these enzymes from interacting with their substrates . This inhibition can be relieved by an excess of substrate . This compound’s targets include trypsin, plasmin, porcine kallikrein, papain, and cathepsin B .
Biochemical Pathways
This compound’s inhibition of proteases affects various biochemical pathways. For instance, it can prevent the degradation of proteins during their isolation from tissues or membranes . It also plays a role in the regulation of autophagy, a cellular process involved in the degradation and recycling of cellular components . When this compound is administered, it inhibits autolysosomal protein degradation, leading to the accumulation of autolysosomes in cells .
Pharmacokinetics
It is known that this compound is soluble in water, ethanol, acetic acid, and dmf . It is stable for 1 week at 4 °C and 1 month at -20 °C .
Result of Action
The inhibition of proteases by this compound can have significant effects at the molecular and cellular levels. For example, it can prevent the destruction of products from specific enzymatic reactions being studied in vitro . In the context of autophagy, the inhibition of autolysosomal protein degradation by this compound results in the accumulation of autolysosomes in cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature can affect the stability of this compound . Furthermore, the presence of other molecules, such as substrates of the proteases that this compound inhibits, can influence its efficacy .
Biochemical Analysis
Biochemical Properties
Leupeptin plays a crucial role in biochemical reactions by inhibiting various proteases. It interacts with enzymes such as trypsin, plasmin, porcine kallikrein, papain, cathepsin B, and endoproteinase Lys-C . The nature of these interactions is primarily competitive inhibition, where this compound binds to the active site of the enzyme, preventing substrate access. This inhibition can be relieved by an excess of substrate . This compound is soluble in water, ethanol, acetic acid, and dimethylformamide, making it versatile for use in different experimental conditions .
Cellular Effects
This compound has significant effects on various cell types and cellular processes. It is known to reduce cell death induced by excess calpain activation, providing protection against hair cell damage caused by gentamicin ototoxicity . In cellular signaling pathways, this compound inhibits autophagy by impairing amphisome-lysosome fusion, leading to the accumulation of autophagic vacuoles . This inhibition affects gene expression and cellular metabolism by disrupting the degradation of proteins and other cellular components.
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent binding to the active sites of serine, cysteine, and threonine proteases . This binding prevents the proteases from interacting with their substrates, thereby inhibiting their enzymatic activity. This compound’s inhibition of proteases such as trypsin, plasmin, and cathepsin B is characterized by low inhibition constants (K_i), indicating high affinity for these enzymes . Additionally, this compound has been shown to inhibit the main protease of severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), demonstrating its broad-spectrum protease-inhibitory activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This compound is stable for one week at 4°C and one month at -20°C when dissolved in water . Over time, this compound administration leads to the accumulation of autolysosomes in liver cells, as observed in studies with starved rats and mice . This accumulation results from the inhibition of lysosomal cysteine proteinases, which disrupts autophagic proteolysis and leads to the buildup of autophagic vacuoles .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study involving a rat hind limb ischemia model, this compound administration resulted in larger gastrocnemius muscle fiber cross-sectional areas compared to saline-treated controls . No significant differences were observed in the injured hindlimbs. These findings suggest that this compound can mitigate muscle and nerve injuries at specific dosages, but its efficacy may be limited in certain conditions .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease inhibition. It interacts with enzymes such as cathepsin L, cathepsin B, cathepsin H, and legumain, which are lysosomal cysteine proteinases . By inhibiting these enzymes, this compound disrupts the degradation of proteins within lysosomes, leading to the accumulation of autophagic vacuoles and affecting metabolic flux . This inhibition can prevent or delay muscular dystrophy in animal models .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It penetrates hepatocyte plasma membranes and incorporates into lysosomes, where it inhibits lysosomal cysteine proteinases . In neurons, this compound administration slows the axonal transport of autophagosomes and endolysosomes, leading to their accumulation within dystrophic axonal swellings . This selective disruption of axonal transport highlights this compound’s impact on cellular localization and accumulation.
Subcellular Localization
This compound’s subcellular localization is primarily within lysosomes and autophagic vacuoles. In primary cortical neuron cultures, this compound treatment increases the levels of β-site amyloid precursor protein cleaving enzyme 1 (BACE1) by inhibiting its lysosomal degradation . This accumulation of BACE1 in lysosomes suggests that this compound affects the subcellular localization and activity of proteases involved in neurodegenerative diseases. Additionally, this compound’s inhibition of lysosomal proteolysis leads to the accumulation of autophagic substrates and the formation of autolysosomes .
Properties
CAS No. |
55123-66-5 |
|---|---|
Molecular Formula |
C20H39N6O4+ |
Molecular Weight |
427.6 g/mol |
IUPAC Name |
[(4S)-4-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentyl]-(diaminomethylidene)azanium |
InChI |
InChI=1S/C20H38N6O4/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23)/p+1/t15-,16-,17-/m0/s1 |
InChI Key |
GDBQQVLCIARPGH-ULQDDVLXSA-O |
SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC[NH+]=C(N)N)C=O)NC(=O)C |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCC[NH+]=C(N)N)C=O)NC(=O)C |
Appearance |
Solid powder |
Key on ui other cas no. |
24365-47-7 103476-89-7 |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
LLR |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
acetyl-L-leucyl-L-leucyl-L-arginal leupeptin leupeptin, (S)-isomer leupeptin, monoacetate, (S)-isome |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


